Boc-N-methyl-4-nitro-L-phenylalanine
Overview
Description
Boc-N-methyl-4-nitro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a nitro group, and a methyl group attached to the nitrogen atom. It is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-methyl-4-nitro-L-phenylalanine typically involves the protection of the amino group of 4-nitro-L-phenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methylation of the nitrogen atom can be carried out using methyl iodide or other methylating agents under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-N-methyl-4-nitro-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Trifluoroacetic acid.
Major Products Formed
Oxidation: Amino derivatives of phenylalanine.
Reduction: Amino derivatives of phenylalanine.
Substitution: Deprotected phenylalanine derivatives.
Scientific Research Applications
Boc-N-methyl-4-nitro-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.
Biology: Studied for its role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Boc-N-methyl-4-nitro-L-phenylalanine involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The nitro group can be reduced to an amino group, allowing for further functionalization. The methyl group on the nitrogen atom increases the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Boc-4-nitro-L-phenylalanine: Similar structure but without the methyl group on the nitrogen atom.
Boc-L-phenylalanine: Lacks both the nitro and methyl groups.
N-methyl-4-nitro-L-phenylalanine: Lacks the Boc protecting group.
Uniqueness
Boc-N-methyl-4-nitro-L-phenylalanine is unique due to the combination of the Boc protecting group, the nitro group, and the methyl group on the nitrogen atom. This combination provides enhanced stability and reactivity, making it a valuable compound in peptide synthesis and other organic synthesis applications .
Biological Activity
Boc-N-methyl-4-nitro-L-phenylalanine is a derivative of phenylalanine that has garnered attention in various fields of biochemical research due to its unique structural properties and biological activities. This compound is primarily used in peptide synthesis, drug development, and as a tool for studying enzyme activity and protein interactions. This article delves into its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
This compound contains a nitro group at the para position on the phenyl ring, which significantly influences its reactivity and biological interactions. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions in peptide synthesis, making it a valuable building block in medicinal chemistry.
Structural Formula
1. Peptide Synthesis
This compound is utilized extensively in peptide synthesis. Its ability to form stable bonds during the coupling process makes it essential for creating peptides with specific biological activities. The compound's structural features allow for modifications that enhance the efficacy and selectivity of drug candidates.
2. Enzyme Activity Studies
Research indicates that this compound can serve as a substrate or inhibitor in various enzymatic reactions. For example, it has been employed to study proteolytic enzymes, providing insights into enzyme kinetics and mechanisms of action. This capability is crucial for understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents.
Case Studies
- Peptide Development : A study demonstrated that this compound was successfully incorporated into peptides designed for targeted cancer therapies, enhancing their binding affinity to specific receptors .
- Enzyme Interaction : In another investigation, this compound was used to elucidate the role of certain proteases in cancer progression by acting as an inhibitor, thereby providing insights into potential therapeutic strategies .
- Self-Assembly : Recent research highlighted the self-assembly behavior of Boc-protected peptides, indicating that this compound could form nanostructures with potential applications in drug delivery systems .
Applications
Application | Description |
---|---|
Peptide Synthesis | Building block for synthesizing biologically active peptides |
Drug Development | Modifying drug candidates to enhance efficacy and selectivity |
Biochemical Research | Tool for studying enzyme activity and protein interactions |
Analytical Chemistry | Used in chromatography for analyzing complex mixtures |
Material Science | Development of novel materials for drug delivery systems |
Properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYOQBQMGUDWKE-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167592 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-4-nitro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201167592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70663-56-8 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-4-nitro-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70663-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-4-nitro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201167592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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